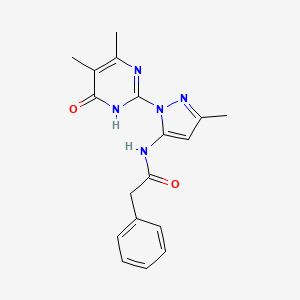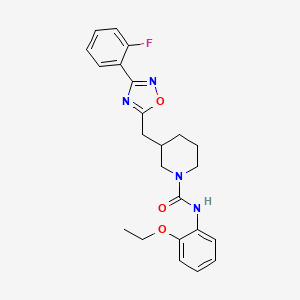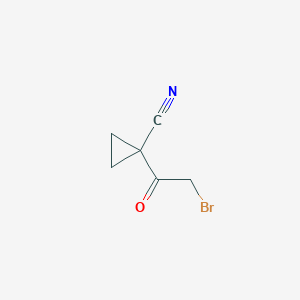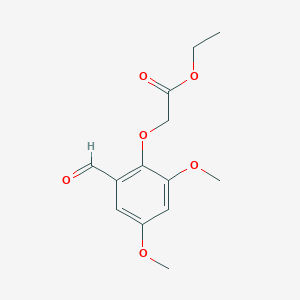![molecular formula C20H17N3O3S2 B2540784 N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110986-81-6](/img/structure/B2540784.png)
N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Implications in Medicinal Chemistry
Quinazoline derivatives, including compounds structurally related to N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, have shown significant potential in medicinal chemistry. These compounds are part of a broader class of fused heterocycles identified in more than 200 naturally occurring alkaloids and synthesized variants. The quinazolinone structure, owing to its stability, allows for the introduction of various bioactive moieties, making it a versatile scaffold for developing new medicinal agents. Research has highlighted their antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the promise of quinazoline derivatives in counteracting antibiotic resistance through the development of novel antibacterial agents (Tiwary et al., 2016).
Applications in Optoelectronic Materials
Quinazoline derivatives extend beyond medicinal applications into the realm of optoelectronics. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been of great interest for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in colorimetric pH sensors and nonlinear optical materials. The research underscores the diversity and potential of quinazoline derivatives in developing new materials for electronic and luminescent applications, demonstrating the broad utility of this class of compounds in both health-related fields and materials science (Lipunova et al., 2018).
Anti-cancer Activity
Significantly, quinazoline derivatives have been explored for their anticancer properties. These compounds are known to inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. This suggests that the quinazoline nucleus may be exploited to identify new anti-colorectal cancer agents, indicating the potential of these derivatives in oncology and the broader pursuit of effective cancer treatments (Moorthy et al., 2023).
Synthesis and Biological Activities
The synthesis and biological evaluation of quinazoline derivatives have been a focal point of research, given their significant bioactivities across various domains. These activities include antitumor, antibacterial, antifungal, and anti-inflammatory effects, among others. The structural diversity and the presence of fused heterocycles enhance their biological efficacy, making them valuable in the development of new drugs with multiple therapeutic applications. This versatility underscores the potential of quinazoline derivatives in contributing to diverse areas of scientific research and development, from drug discovery to the synthesis of materials with specific functional properties (Demeunynck & Baussanne, 2013).
Mechanism of Action
Target of Action
Similar compounds have been designed to target β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of amyloid protein precursor (app) and bace levels . They also reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
Similar compounds have been shown to influence in vivo neurogenesis, oxidative, and inflammatory pathways .
Result of Action
Similar compounds have been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .
Future Directions
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11-6-7-15-14(8-11)18(24)22-17-16(28-20(27)23(15)17)19(25)21-10-12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPLOJFSNJXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC(=CC=C4)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
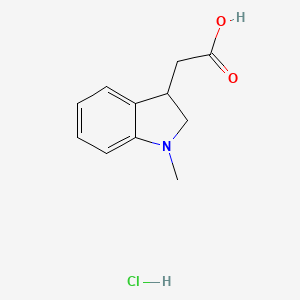
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)
![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)
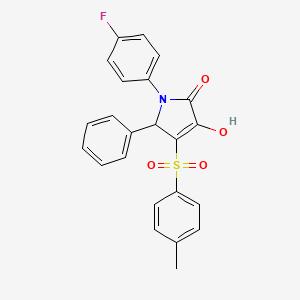
![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)

![7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane](/img/structure/B2540711.png)
![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)
